

# Spectroscopic Profile of (2-Ethoxyethyl) vinyl ether: A Technical Guide

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## Compound of Interest

Compound Name: (2-Ethoxyethyl) vinyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Ethoxyethyl) vinyl ether**. Due to the limited availability of direct spectral data for this specific compound, this guide presents data for the closely related structure, ethyl vinyl ether, as a reference for the vinyl moiety. The experimental protocols described are standard methodologies for the respective spectroscopic techniques.

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the vinyl group of **(2-Ethoxyethyl) vinyl ether**, based on the data available for ethyl vinyl ether.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Approximated)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.48	dd	14.4, 6.8	O-CH=CH <sub>2</sub>
~4.20	dd	14.4, -2.1	O-CH=CH <sub>2</sub> (trans)
~4.00	dd	6.8, -2.1	O-CH=CH <sub>2</sub> (cis)
3.80 - 3.60	m	-	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
3.55	q	7.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.22	t	7.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: Data for the vinyl protons is based on ethyl vinyl ether and serves as an approximation. The chemical shifts for the ethoxyethyl group are estimated.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Approximated)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~152.0	O-CH=CH <sub>2</sub>
~86.0	O-CH=CH <sub>2</sub>
~69.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~67.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~66.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
~15.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: Data for the vinyl carbons is based on ethyl vinyl ether and serves as an approximation. The chemical shifts for the ethoxyethyl group are estimated.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	=C-H stretch
2975 - 2850	Strong	C-H stretch (alkyl)
~1620	Strong	C=C stretch
~1200	Strong	C-O-C stretch (asymmetric)
~1100	Strong	C-O-C stretch (symmetric)
~820	Medium	=C-H bend (out-of-plane)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Possible Fragment
116	Moderate	[M] <sup>+</sup> (Molecular Ion)
101	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
87	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
73	Strong	[CH <sub>2</sub> =CHO-CH <sub>2</sub> -CH <sub>2</sub> ] <sup>+</sup>
58	Strong	[CH <sub>3</sub> -CH <sub>2</sub> -O-CH <sub>2</sub> ] <sup>+</sup>
45	Very Strong	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
43	Strong	[CH <sub>2</sub> =CHO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(2-Ethoxyethyl) vinyl ether** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, approximately 0.6-0.8 mL). The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, proton decoupling is employed to

simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

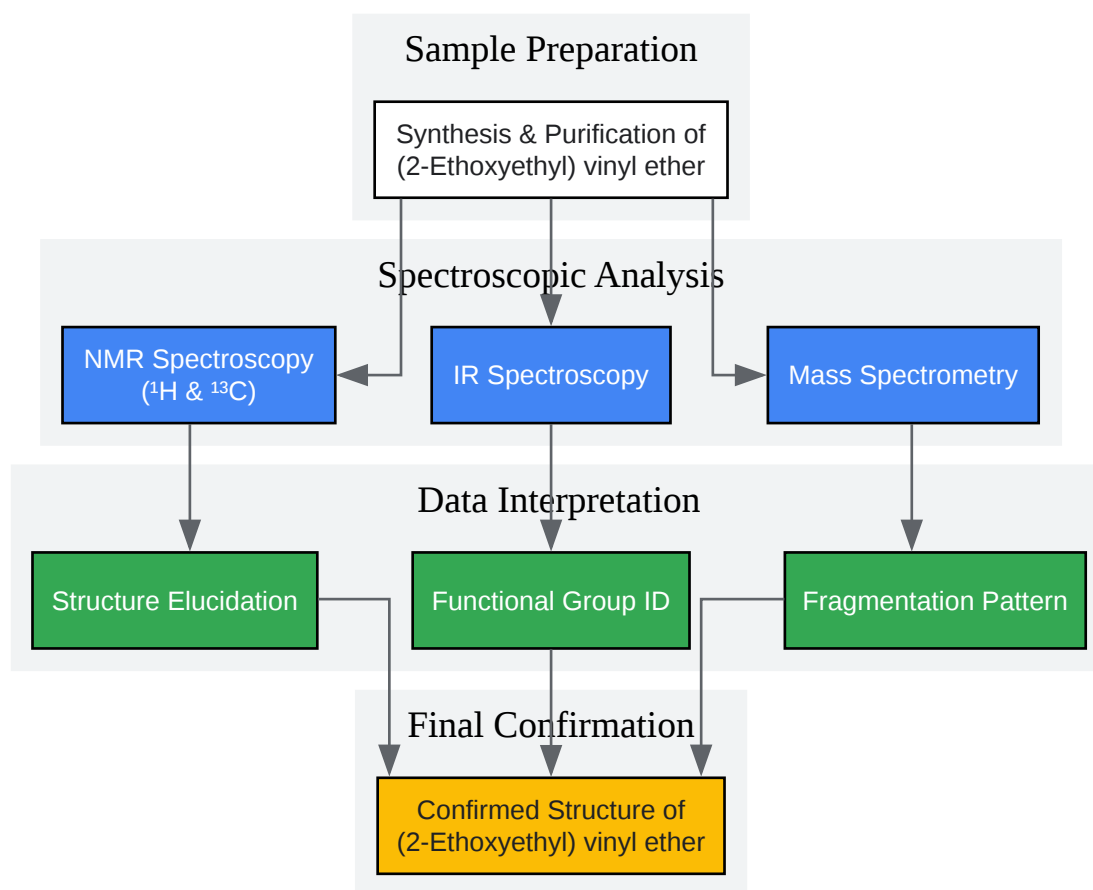
A drop of neat **(2-Ethoxyethyl) vinyl ether** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **(2-Ethoxyethyl) vinyl ether** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected, producing a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **(2-Ethoxyethyl) vinyl ether**.



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Caption: Workflow for Spectroscopic Analysis.

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